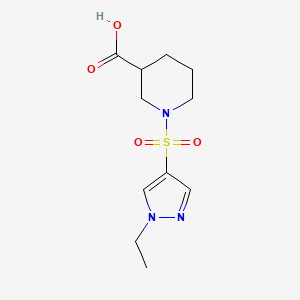

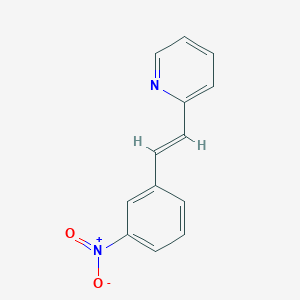

![molecular formula C13H15NO4 B1310035 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid CAS No. 879040-85-4](/img/structure/B1310035.png)

3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid

Übersicht

Beschreibung

The compound "3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid" is a derivative of benzoic acid, which is a well-known aromatic carboxylic acid. Benzoic acid derivatives are widely studied for their potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The compound contains a pyrrolidinone moiety, which is a lactam of gamma-aminobutyric acid, and an ethoxy group, suggesting potential for interesting chemical and physical properties.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves the functionalization of the benzoic acid core with various substituents. In the context of the provided papers, similar compounds have been synthesized by replacing hydroxyl hydrogens with other moieties, such as benzyl and pyridyl groups . Although the exact synthesis of "this compound" is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed, such as condensation reactions or functional group transformations.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated in the synthesis of a related compound where the crystal structure was determined . The planarity of the benzoic acid unit and the orientation of substituents can significantly influence the properties of the compound. For instance, the inclination of substituent planes can affect the packing in the crystal and the potential for intermolecular interactions .

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions, including the formation of coordination compounds with metals. For example, lanthanide-based coordination polymers have been assembled using benzoic acid derivatives, which act as ligands to support the metal centers . The presence of functional groups such as the ethoxy and pyrrolidinone in "this compound" suggests that it could also form complexes with metals, potentially leading to materials with interesting photophysical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be quite diverse, depending on the nature of the substituents attached to the aromatic ring. For instance, the photophysical properties of lanthanide complexes derived from benzoic acid derivatives have been characterized, revealing their potential as light-harvesting chromophores with luminescence efficiencies . Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the vibrational frequencies, chemical shifts, and molecular electrostatic potential maps of these compounds . Additionally, the nonlinear optical (NLO) activity of certain benzoic acid derivatives has been investigated, indicating potential applications in the field of optoelectronics .

Wissenschaftliche Forschungsanwendungen

Hydrogen-Bonded Co-Crystal Structure

A study by Chesna et al. (2017) on the hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline showcases the application of non-centrosymmetric co-crystallization involving benzoic acid. This research underlines the significance of benzoic acid derivatives in crystallography, offering insights into designing chiral materials with potential optical applications Chesna, A., Cox, J. M., Basso, S., & Benedict, J..

Coordination Polymers and Photophysical Properties

The synthesis and characterization of lanthanide-based coordination polymers using derivatives of benzoic acid as reported by Sivakumar et al. (2011), highlight the role of benzoic acid derivatives in the development of materials with unique photophysical properties. These materials, particularly those synthesized from 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, exhibit significant potential in light harvesting and luminescence applications Sivakumar, S., Reddy, M., Cowley, A., & Butorac, R. R..

Supramolecular and Macromolecular Columns

Percec et al. (1995) demonstrated the dramatic stabilization of hexagonal columnar mesophases through the semifluorination of alkyl groups in benzoic acid derivatives. This research underscores the importance of molecular engineering in the field of liquid crystals and supramolecular chemistry, paving the way for the development of materials with enhanced thermal stability and novel mesophases Percec, V., Schlueter, D., Kwon, Y., Blackwell, J., Moeller, M., & Slangen, P..

Synthesis and Complexing Ability

Kudyakova et al. (2009) explored the synthesis and complexing ability of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino) benzoic acids, revealing their potential as O,N,O-tridentate ligands for forming metal complexes. This study contributes to the field of coordination chemistry, offering pathways for the creation of metal complexes with enhanced properties Kudyakova, Y. S., Goryaeva, M. V., Burgart, Y., Saloutin, V., & Slepukhin, P..

Fluorescent Zn(II) Sensors

Nolan et al. (2006) introduced ZP9 and ZP10, two fluorescein-based dyes derived from benzoic acid, as midrange affinity fluorescent Zn(II) sensors. These sensors showcase the application of benzoic acid derivatives in biological imaging, providing tools for the detection and imaging of zinc ions in vivo, crucial for understanding cellular processes Nolan, E. M., Jaworski, J., Racine, M. E., Sheng, M., & Lippard, S..

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It is known that the pyrrolidine ring in the structure of this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biological targets and can lead to different biological profiles .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .

Eigenschaften

IUPAC Name |

3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12-5-2-6-14(12)7-8-18-11-4-1-3-10(9-11)13(16)17/h1,3-4,9H,2,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGDJJVDJAYVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCOC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331174 | |

| Record name | 3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203777 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

879040-85-4 | |

| Record name | 3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

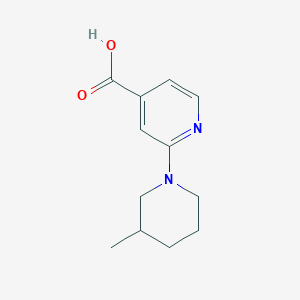

![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)

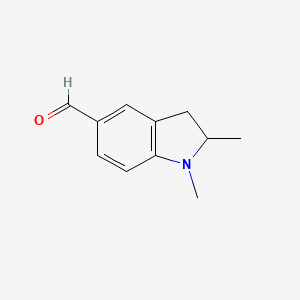

![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)

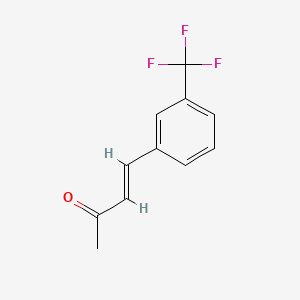

![(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1309980.png)

![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride](/img/structure/B1309988.png)